Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves a multi-component reaction. This reaction typically includes an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . The reaction is carried out under mild conditions, often in the presence of a catalyst, to yield the desired product with high regio- and chemoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazolopyrimidines.
Scientific Research Applications
Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of various enzymes and receptors, potentially useful in treating diseases like cancer and inflammation.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A pyrazolopyrimidine used as a sedative-hypnotic agent.
Indiplon: Another pyrazolopyrimidine with similar sedative properties.
Dorsomorphin: A pyrazolopyrimidine that inhibits bone morphogenetic protein signaling.
Uniqueness
Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its tert-butyl and amino substituents, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold for drug development and materials science applications .
Properties
IUPAC Name |
tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-7-5-9-14-6-8(10(13)16(9)15-7)11(17)18-12(2,3)4/h5-6H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVDCUYIFBXYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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